4,5-Dihydrofuran-3-carboxylic acid
Overview
Description
4,5-Dihydrofuran-3-carboxylic acid is a chemical compound with the CAS Number: 98021-62-6. It has a linear formula of C5H6O3 . The molecular weight of this compound is 114.1 .
Molecular Structure Analysis
The InChI code for 4,5-Dihydrofuran-3-carboxylic acid is 1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7) . The Canonical SMILES is C1COC=C1C(=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dihydrofuran-3-carboxylic acid include a molecular weight of 114.10 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has a topological polar surface area of 46.5 Ų .Scientific Research Applications
Reductive Conversion of Biomass-Derived Furancarboxylic Acids
- Scientific Field : Biomass Conversions
- Summary of Application : Furancarboxylic acids, such as 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA), are produced from furfural and 5-hydroxymethylfurfural, which are important platform chemicals in biomass conversions .
- Methods of Application : The furan ring is hydrogenated to tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) over Pd catalysts. Hydrogenolysis of one C–O bond in the furan ring produces 5-hydroxyvaleric acid (5-HVA) and 2-hydroxyadipic acid .
- Results or Outcomes : These reactions proceed over Pt catalysts with good yields (~70%) at optimized conditions .
Synthesis of Polysubstituted Furan-3(4)-Carboxylates
- Scientific Field : Organic Chemistry
- Summary of Application : Furan-3(4)-carboxylates, which have significant biologically active properties, attract significant attention .
- Methods of Application : Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction .
- Results or Outcomes : Various functional groups in the molecules of these compounds make them promising for the construction of polynuclear heterocyclic structures .
Furan Platform Chemicals Beyond Fuels and Plastics
- Scientific Field : Green Chemistry
- Summary of Application : This research discusses the switch from traditional resources such as crude oil to biomass. It focuses on the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
- Methods of Application : The article discusses the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .
- Results or Outcomes : The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers
- Scientific Field : Organic Synthesis, Nanotechnology, Polymers
- Summary of Application : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
- Results or Outcomes : In nanotechnology, the use of acid carboxylic as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructure, in the area of polymer carboxylic acids present applications such monomers, additives, catalysts, etc .
Primary Furan Platform Chemicals
- Scientific Field : Green Chemistry
- Summary of Application : This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural). It also discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
- Methods of Application : The article looks at the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .
- Results or Outcomes : The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Obtaining of Small Molecules, Macromolecules, Synthetic or Natural Polymers
- Scientific Field : Organic Synthesis, Nanotechnology, Polymers
- Summary of Application : Carboxylic acids are used in different areas such as organic synthesis, nanotechnology, and polymers. The application of carboxylic acids in these areas includes obtaining small molecules, macromolecules, synthetic or natural polymers .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
- Results or Outcomes : In nanotechnology, the use of carboxylic acids as surface modifiers promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructure. In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .
Safety And Hazards
properties
IUPAC Name |
2,3-dihydrofuran-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWMSKXDFJSKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341711 | |
Record name | 4,5-dihydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydrofuran-3-carboxylic acid | |
CAS RN |
98021-62-6 | |
Record name | 4,5-dihydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydrofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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